2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a thiadiazole ring, and a trimethylphenyl group
Preparation Methods
The synthesis of 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide include:
2,4-dichloro-5-(2,4,6-trimethylphenyl)cyclopent-4-ene-1,3-dione: This compound shares the dichloro and trimethylphenyl groups but differs in the core structure.
2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: This compound has a similar dichloro-benzamide structure but with different substituents on the benzene ring.
The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-9-6-10(2)15(11(3)7-9)17-22-23-18(25-17)21-16(24)13-5-4-12(19)8-14(13)20/h4-8H,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHUUJUGDVNBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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